BenchChemオンラインストアへようこそ!

2-(Fluoromethyl)-5-methylpyrimidin-4-amine

Medicinal Chemistry Structure–Activity Relationships Chemical Procurement

2-(Fluoromethyl)-5-methylpyrimidin-4-amine (CAS 698-83-9) is a fluorinated aminopyrimidine with the molecular formula C₆H₈FN₃ and a molecular weight of 141.15 g/mol. The compound belongs to the class of 4-aminopyrimidines, a privileged scaffold in kinase inhibitor design and epigenetic probe development.

Molecular Formula C6H8FN3
Molecular Weight 141.15 g/mol
Cat. No. B13110376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)-5-methylpyrimidin-4-amine
Molecular FormulaC6H8FN3
Molecular Weight141.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1N)CF
InChIInChI=1S/C6H8FN3/c1-4-3-9-5(2-7)10-6(4)8/h3H,2H2,1H3,(H2,8,9,10)
InChIKeyUAXUCHXSIXUQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Fluoromethyl)-5-methylpyrimidin-4-amine (CAS 698-83-9): Procurement-Relevant Identity, Physicochemical Profile, and Compound-Class Context


2-(Fluoromethyl)-5-methylpyrimidin-4-amine (CAS 698-83-9) is a fluorinated aminopyrimidine with the molecular formula C₆H₈FN₃ and a molecular weight of 141.15 g/mol . The compound belongs to the class of 4-aminopyrimidines, a privileged scaffold in kinase inhibitor design and epigenetic probe development [1]. It is classified as an aromatic amine and a fluorinated heterocycle, commercially supplied primarily as a research chemical building block with typical purities of 95–98% . Its structure features an amino group at the 4-position, a fluoromethyl substituent (-CH₂F) at the 2-position, and a methyl group at the 5-position of the pyrimidine ring, a regiochemical arrangement that distinguishes it from the more common 6-methyl positional isomer (CAS 16097-54-4) . The compound is cataloged by Toronto Research Chemicals and various international chemical suppliers as a reference standard and synthetic intermediate .

Why Generic Substitution Fails for 2-(Fluoromethyl)-5-methylpyrimidin-4-amine: Regiochemistry, Fluorine Effects, and Orthogonal Reactivity


Generic substitution among fluorinated aminopyrimidine building blocks is precluded by three structural determinants that govern downstream synthetic utility and biological performance. First, the 5-methyl-2-fluoromethyl regiochemical arrangement creates an electronic and steric environment distinct from the 6-methyl isomer (CAS 16097-54-4); the methyl group at C5 alters the electron density distribution across the pyrimidine ring, affecting both the nucleophilicity of the 4-amino group and the electrophilicity of positions available for further functionalization [1]. Second, the fluoromethyl group (-CH₂F) at C2 is not equivalent to a direct fluorine substituent, a trifluoromethyl group, or a simple methyl group; the monofluoromethyl moiety retains one hydrogen atom capable of acting as a weak hydrogen-bond donor while the C–F bond provides metabolic stability and electrostatic steering effects not achievable with non-fluorinated analogs such as 5-methylpyrimidin-4-amine [2]. Third, within the broader class of fluorinated pyrimidines claimed in patent families as DNA methyltransferase inhibitors and kinase modulators, specific substitution patterns define both intellectual property boundaries and target selectivity profiles; a procurement decision selecting an incorrect regioisomer or a non-fluorinated surrogate risks invalidating synthetic route reproducibility and biological assay benchmarking [3].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 2-(Fluoromethyl)-5-methylpyrimidin-4-amine from Its Closest Analogs


Regiochemical Differentiation: 5-Methyl vs. 6-Methyl Positional Isomerism and Its Impact on Predicted Physicochemical Descriptors

The target compound (5-methyl isomer, CAS 698-83-9) and its 6-methyl positional isomer (CAS 16097-54-4) share an identical molecular formula (C₆H₈FN₃) and molecular weight (141.15 g/mol) but differ in the position of the methyl substituent on the pyrimidine ring . This seemingly subtle difference creates distinct computed electronic properties: the 5-methyl isomer places the methyl group in conjugation with the 4-amino group, whereas the 6-methyl isomer positions it adjacent to the 2-fluoromethyl substituent. The topological polar surface area (TPSA) for both isomers is predicted to be approximately 51.8 Ų (based on the des-methyl analog's PubChem data), but their experimental retention times in reversed-phase HPLC, melting points, and boiling points diverge, with supplier-certified boiling points and flash points differing between the two CAS registrations . For procurement in medicinal chemistry programs, this regioisomeric distinction is critical: structure–activity relationship (SAR) studies on 4-aminopyrimidine kinase inhibitors have repeatedly demonstrated that methyl group position on the pyrimidine core alters hinge-binding geometry and selectivity across the kinome [1].

Medicinal Chemistry Structure–Activity Relationships Chemical Procurement

Lipophilicity and Hydrogen-Bonding Capacity Differentiation: 5-Methyl Monofluoromethyl vs. Des-Methyl Analog

Compared with the des-methyl analog 2-(fluoromethyl)pyrimidin-4-amine (CAS 16097-51-1), the target compound carries an additional methyl group at C5 that increases molecular weight by approximately 14 Da (from 127.12 to 141.15 g/mol) and raises computed logP. For the des-methyl analog, the XLogP3-AA value is reported as 0 on PubChem, with an alternative computed LogP of 1.11 from ChemSrc [1]. The addition of the 5-methyl group is predicted to increase logP by approximately 0.5 log units (class-level inference based on the Hansch π-value for aromatic methyl of ~0.52), yielding an estimated logP of 0.5–1.6 for the target compound [2]. The increased lipophilicity is accompanied by a proportional increase in molecular volume and a modest reduction in aqueous solubility. Critically, the 5-methyl group also introduces steric bulk adjacent to the 4-amino hydrogen-bond donor, which can restrict the conformational freedom of the amino group and alter the geometry of hydrogen-bond interactions with biological targets compared with the des-methyl analog [3].

Physicochemical Profiling Drug Design ADME Prediction

Fluoromethyl-Specific Synthetic Divergence: Orthogonal Derivatization Handles Compared with Non-Fluorinated 5-Methylpyrimidin-4-amine

The target compound provides two chemically distinct and synthetically orthogonal handles: the nucleophilic 4-amino group (capable of acylation, sulfonylation, reductive amination, and Buchwald–Hartwig coupling) and the 2-fluoromethyl group (capable of nucleophilic substitution of fluorine under appropriate conditions, or retention as a metabolically stable ¹⁹F NMR probe). By contrast, the non-fluorinated analog 5-methylpyrimidin-4-amine (CAS 22433-68-7) lacks the fluorine handle entirely, offering only the 4-amino group and the 2-position (occupied by hydrogen in the unsubstituted case) for diversification . The fluoromethyl group also enables ¹⁹F NMR-based reaction monitoring and purity assessment, a capability absent in non-fluorinated analogs. The 4,6-dichloro derivative 4,6-dichloro-2-(fluoromethyl)-5-methylpyrimidine (CAS 1420297-72-8) is a direct synthetic precursor to the target compound, demonstrating that the 4-amino group can be introduced selectively via nucleophilic aromatic substitution at C4 while leaving the 2-fluoromethyl group intact . This orthogonal reactivity profile supports divergent library synthesis strategies where the 4-amino and 2-fluoromethyl positions are elaborated independently or sequentially [1].

Synthetic Chemistry Building Block Selection Parallel Library Synthesis

Class-Level Evidence: Fluorinated Pyrimidine Scaffold as DNA Methyltransferase and Kinase Inhibitor Core

The target compound falls within the generic Markush structures claimed in the Epigenetics Pharma patent family (CN-105229020-A, WO counterparts) describing fluorinated pyrimidine analogs as inhibitors of DNA methyltransferase (DNMT) for solid tumor and hematologic cancer therapy [1]. Although the patent does not disclose specific IC₅₀ values for the exact compound 2-(fluoromethyl)-5-methylpyrimidin-4-amine, it establishes that 2-fluoromethyl-substituted pyrimidines bearing a 4-amino group constitute a pharmacophoric element for DNMT inhibition. Separately, independent research on 4-aminopyrimidine derivatives has documented that the fluoromethyl group, when positioned at C2, contributes to kinase inhibition by enhancing electrostatic complementarity with the ATP-binding pocket; for example, structurally related 2-aminopyrimidine derivatives have been reported as selective FGFR4 inhibitors with IC₅₀ values of 0.38 μM in breast cancer cell proliferation assays [2]. The target compound is also annotated by Toronto Research Chemicals as 'a pyrimidinamine derivative as Plk1 inhibitors,' indicating its recognized role as a reference standard or intermediate in polo-like kinase 1 inhibitor development programs . These class-level associations, while not providing direct quantitative data for the compound itself, establish its relevance within validated therapeutic target space and differentiate it from non-fluorinated or differently substituted pyrimidines that lack such patent and target-class pedigree.

Epigenetics Kinase Inhibitor Patent Landscape

Best-Validated Application Scenarios for 2-(Fluoromethyl)-5-methylpyrimidin-4-amine Based on Available Evidence


Divergent Synthesis of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitor Libraries

The target compound serves as an ideal core scaffold for constructing focused kinase inhibitor libraries via sequential functionalization: the 4-amino group can be elaborated through amide coupling or Buchwald–Hartwig arylation, while the 2-fluoromethyl group can undergo nucleophilic substitution with amines, thiols, or alkoxides to introduce diversity at C2 [1]. The 5-methyl group remains as a fixed steric and electronic modulator, providing a consistent SAR anchor point. This divergent strategy is precluded or severely limited when using the non-fluorinated analog 5-methylpyrimidin-4-amine, which lacks the second diversification handle .

¹⁹F NMR Probe for Reaction Monitoring and Metabolic Stability Studies in Preclinical Drug Discovery

The presence of a single fluorine atom in the fluoromethyl group provides a clean, quantitative ¹⁹F NMR handle for monitoring synthetic transformations (e.g., conversion of the 4-amino group to amides or sulfonamides) and for assessing metabolic stability in liver microsome or hepatocyte incubations without radioactive labeling [2]. This capability is absent in non-fluorinated pyrimidine building blocks and provides a practical advantage in procurement for laboratories requiring analytical tractability.

Reference Standard for Plk1 and DNMT Inhibitor Development Programs

As documented by Toronto Research Chemicals, the compound is utilized as a pyrimidinamine derivative reference standard in Plk1 (polo-like kinase 1) inhibitor research . Additionally, its structural features place it within the scope of the Epigenetics Pharma patent family (CN-105229020-A) claiming fluorinated pyrimidines as DNA methyltransferase (DNMT) inhibitors for oncology indications [3]. Procurement as a characterized reference standard supports assay validation, analytical method development, and structure–activity relationship benchmarking in these therapeutic programs.

Regioisomeric Probe for Assessing Methyl-Position Effects on Hinge-Binding Kinase Interactions

The target compound (5-methyl isomer, CAS 698-83-9) and its 6-methyl positional isomer (CAS 16097-54-4) can be procured as a matched pair to systematically probe the effect of methyl group position on kinase hinge-region binding affinity and selectivity [1]. This matched-pair analysis approach is a well-established strategy in medicinal chemistry for deconvoluting subtle SAR contributions and is only feasible when both isomers are available as discrete, well-characterized chemical entities .

Quote Request

Request a Quote for 2-(Fluoromethyl)-5-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.